molecular formula C9H10ClN3O B1372223 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride CAS No. 1185508-90-0

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride

Cat. No.: B1372223
CAS No.: 1185508-90-0
M. Wt: 211.65 g/mol
InChI Key: TUKLPKUZQXYYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride is a heterocyclic compound that features a pyrazolone core substituted with an aminophenyl group

Scientific Research Applications

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific data, it’s hard to comment on the exact safety and hazards .

Future Directions

The potential applications and future directions would largely depend on the properties and activity of the compound. Pyrazolones and aminophenyl compounds are both areas of active research, with potential applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride typically involves the condensation of 3-aminophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydropyrazolone derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-aminophenyl)-2-pyrazolin-5-one
  • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 3-(4-aminophenyl)-2-pyrazolin-5-one

Uniqueness

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group on the phenyl ring and the pyrazolone core provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-aminophenyl)-1,4-dihydropyrazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKLPKUZQXYYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.